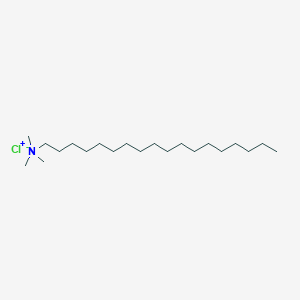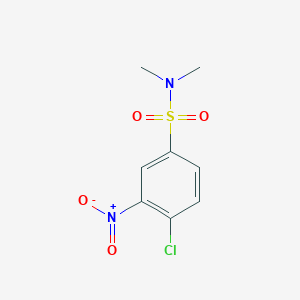
Tetrakis(pentafluorophenyl)stannane
Overview
Description
Tetrakis(pentafluorophenyl)stannane is an organotin compound with the chemical formula (C6F5)4Sn. It is known for its unique properties and applications in various fields, including organic synthesis and materials science. The compound is characterized by the presence of four pentafluorophenyl groups attached to a central tin atom, making it a valuable reagent in chemical reactions.
Mechanism of Action
Target of Action
Tetrakis(pentafluorophenyl)stannane is a complex organometallic compound. Similar compounds have been used as catalysts in various chemical reactions .
Mode of Action
For instance, small alkali cations (Li+, Na+) can penetrate the core of similar compounds, while larger cations cannot . This suggests that this compound may interact differently with various targets depending on their size and structure.
Biochemical Pathways
Similar compounds have been used in the activation of olefin polymerization catalysts , suggesting that this compound may also influence similar biochemical pathways.
Pharmacokinetics
The compound’s large size and complex structure suggest that its bioavailability may be limited .
Result of Action
Given its potential role as a catalyst, it may facilitate certain chemical reactions, thereby influencing the behavior of other molecules in its environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(pentafluorophenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride with pentafluorophenyl lithium or pentafluorophenyl magnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
SnCl4+4C6F5Li→(C6F5)4Sn+4LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(pentafluorophenyl)stannane is a versatile reagent that undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Oxidation Reactions: It can also undergo oxidation to form higher oxidation state tin compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organolithium compounds, Grignard reagents, and halogens. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with organolithium compounds can yield various organotin compounds with different functional groups.
Scientific Research Applications
Tetrakis(pentafluorophenyl)stannane has numerous applications in scientific research:
Organic Synthesis: It is used as a catalyst in carbon-carbon bond formation reactions, such as arylation reactions.
Materials Science: The compound is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry:
Industrial Applications: this compound is used in the production of high-performance materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(pentafluorophenyl)borate: Similar in structure but with a boron atom instead of tin.
Tetrakis(pentafluorophenyl)silane: Contains a silicon atom in place of tin.
Tetrakis(pentafluorophenyl)germane: Features a germanium atom instead of tin.
Uniqueness
Tetrakis(pentafluorophenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to its boron, silicon, and germanium analogs. The tin atom’s ability to participate in various oxidation states and form stable organotin compounds makes this compound a valuable reagent in both academic and industrial research.
Properties
IUPAC Name |
tetrakis(2,3,4,5,6-pentafluorophenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6F5.Sn/c4*7-2-1-3(8)5(10)6(11)4(2)9; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKVGFAMLUKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F20Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329892 | |
| Record name | Perfluorotetraphenyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065-49-2 | |
| Record name | Perfluorotetraphenyltin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perfluorotetraphenyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)





